molecular formula C13H13N5O2 B2706350 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415629-70-6

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2706350
CAS No.: 2415629-70-6
M. Wt: 271.28
InChI Key: SNOIHZXTRMFHCT-UHFFFAOYSA-N
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Description

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor. This compound undergoes cyclocondensation reactions with various reagents to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using deep eutectic solvents (DES). This method offers several advantages, including a benign environment, high yield, scalability, and a simple work-up procedure .

Chemical Reactions Analysis

Types of Reactions

5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and various organic solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-4-11(18-10(15-7)2-3-14-18)17-5-8-9(6-17)13(20)16-12(8)19/h2-4,8-9H,5-6H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOIHZXTRMFHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC4C(C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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